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Compound of Interest

Compound Name: Ethyl dimethylcarbamate

Cat. No.: B1222962

A Comparative Guide to the Reaction
Mechanisms of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction mechanisms of ethyl
dimethylcarbamate, a key intermediate in various chemical syntheses. The information
presented is supported by computational studies and experimental data, offering insights into
the hydrolysis, pyrolysis, synthesis, and radical-initiated degradation of this compound.
Detailed experimental protocols for key cited reactions are included to facilitate reproducibility
and further investigation.

Comparative Analysis of Reaction Mechanisms

The reaction pathways of ethyl dimethylcarbamate are diverse, with conditions such as
temperature, pH, and the presence of radical initiators dictating the predominant mechanism.
This section compares the key features of these reactions, with quantitative data summarized
in the subsequent tables.

Hydrolysis: A pH-Dependent Cleavage

Ethyl dimethylcarbamate undergoes hydrolysis under both acidic and basic conditions,
leading to the cleavage of the ester linkage to form dimethylamine and ethanol.[1]
Computational and kinetic studies have elucidated that the specific mechanism is highly
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dependent on the pH of the environment. In acidic conditions, the reaction proceeds via
protonation of the carbonyl oxygen, followed by a bimolecular attack of water.[1] Under basic
conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the
carbonyl carbon, forming a tetrahedral anionic intermediate.[1]

Pyrolysis: A Concerted Thermal Decomposition

Gas-phase pyrolysis of ethyl N,N-dimethylcarbamate has been shown through theoretical
studies to proceed via a two-step mechanism.[2] The initial and rate-determining step involves
a concerted, asynchronous reaction through a six-membered cyclic transition state, which is
energetically more favorable than a four-membered alternative.[1][2] This step results in the
formation of N,N-dimethylcarbamic acid and ethylene.[2][3] The unstable N,N-dimethylcarbamic
acid then rapidly decomposes to dimethylamine and carbon dioxide.[3]

Synthesis: Multiple Pathways to Formation

The industrial synthesis of ethyl dimethylcarbamate is primarily achieved through the
condensation of dimethylamine with ethyl chloroformate.[1] This method is characterized by the
formation of a stable carbamate bond. An alternative synthesis route involves the reaction of
urea with ethanol, a process that can be catalyzed by metal oxides.[4][5] Computational studies
have also explored the formation of carbamates from the reaction of CO2 with amines,
suggesting a single-step, third-order reaction is most likely.

Reaction with OH Radicals: An Atmospheric
Degradation Pathway

In atmospheric chemistry, the degradation of carbamates can be initiated by hydroxyl (OH)
radicals.[6] For carbamate pesticides, a major reaction channel is the abstraction of a hydrogen
atom from the methyl groups by the OH radical.[7] The rate constants for these gas-phase
reactions have been determined experimentally, providing insight into the atmospheric lifetimes
of these compounds.[6][8]

Quantitative Data Comparison

The following tables summarize the key quantitative data from computational and experimental
studies on the various reaction mechanisms of ethyl dimethylcarbamate and related
carbamates.
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Table 1: Hydrolysis Kinetics of Carbamates

. Rate Constant  Activation
Carbamate Conditions Reference
(k) Energy (Ea)
Carbaryl (1-
] Second-order
naphthyl Alkaline (pH 10- N
rate constant Not specified [9][10]
methylcarbamate  11) )
determined
)
_ Agueous- o
Phenylcarbamic ) Kinetic constants N
] o ethanolic, ] Not specified [11]
acid derivatives ) determined
alkaline
4-Bromo-3,5- Pseudo-first-
dimethylphenyl ) ) order kinetic N
Alkaline solution Not specified [12]
N- constants
methylcarbamate determined
K_m=515.6
mM, V_max =
Enzymatic 22.9 kcal/mol
Ethyl carbamate 33.9 ) [13]
(Urethanase) ) (experimental)
pmol/(min-mg)
(pH 4.5)
) K_m and V_max N
Ethyl carbamate Enzymatic (ECH) ) Not specified [14]
determined
Table 2: Pyrolysis/Thermal Decomposition Data
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Activation .
Carbamate Method Rate Equation Reference
Energy (Ea)
Ethyl N-methyl- ki = 1012.44
Gas-phase
N- ) 45.38 kcal/mol exp(-45,380/RT) [3]
thermolysis
phenylcarbamate st
Ethyl (5- ) logk=(9.01+
Computational
cyanomethyl- -~ 0.49) + (1.32
o (MP2/6- Not specified [15]
1,3,4-thiadiazol- 0.16) log T -
31++G(2d,p))
2-yl)carbamate (6946 + 30) /T
Ethyl N,N-
dimethylcarbama  Computational N N
Not specified Not specified [3]
tes (2- (MP2/6-31G)
substituted)
N-substituted Computational N
] ) ~151-190 kJ/mol Not specified [16]
diacetamides (DFT)
Table 3: Synthesis Kinetics
. Rate .
Reaction Method Conditions Reference
Law/Constants
) k_amine(R2NH)
Experimental (*H
. (CO2) +
Amine + CO2 NMR, stopped- . 10°C [7]
k' _amine(RzNH)
flow)
(OH™)(CO2)
_ Rate and
) Experimental (*H o
Monoethanolami equilibrium
NMR, stopped- pH-dependent [11[17]
ne + CO2 constants
flow)
reported
Amines +
) ) ) Ytterbium triflate
Dimethyl Experimental Yields reported [18]
catalyst
carbonate
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Table 4: Reaction with OH Radicals (Gas-Phase)

Rate Constant (k)

Reference

Carbamate at 296 + 2 K (10—*? Reference
Compound

cm® molecule~* s?)

CHsNHC(O)OCHs 43+1.2 Not specified [6]

CHsNHC(O)OCH2CHs  8.3+2.2 Not specified [6]

CHsCH2NHC(O)OCHs 10.5+2.9 Not specified [6]

CHsCH2NHC(O)OCH:

CH 14.4 +3.7 n-hexane [6][8]

3

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and

further study.

Protocol 1: Synthesis of Ethyl N-methylcarbamate

This protocol is adapted from a standard organic synthesis procedure for a related carbamate.

Materials:

e 33% Aqueous methylamine solution

e Ethyl chloroformate

e Sodium hydroxide

o Ether

e Potassium carbonate

o 2-L flask with mechanical stirrer

e |ce-salt bath
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Procedure:

Place 300 cc of ether and 186 g (2 moles) of a 33% agueous methylamine solution in a 2-L
flask equipped with a mechanical stirrer and cool the mixture to 5°C using an ice-salt bath.

While stirring, add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not
exceed 5°C.

When approximately half of the ethyl chloroformate has been added, begin the gradual,
simultaneous addition of a cold solution of 80 g (2 moles) of sodium hydroxide in 120 cc of
water.

Maintain constant stirring throughout the addition.
After the addition is complete, let the mixture stand for fifteen minutes.
Separate the ether layer and extract the aqueous layer with 100 cc of ether.

Combine the ether layers and dry them by shaking with approximately 8 g of potassium
carbonate.

Distill the ether, and then distill the residue under reduced pressure, collecting the product at
55-60°/12 mm.

Protocol 2: Kinetic Analysis of Carbamate Hydrolysis

This protocol outlines a general method for studying the kinetics of carbamate hydrolysis in

alkaline conditions.

Materials:

Carbamate of interest (e.g., Carbaryl)

Buffer solutions of desired pH

Deionized-distilled water

UV-Vis Spectrophotometer or HPLC
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o Constant temperature water bath

Procedure:

o Prepare a stock solution of the carbamate in a suitable solvent.

» Prepare buffered aqueous solutions at the desired pH values (e.g., pH 9, 10, 11).

« Initiate the reaction by adding a small aliquot of the carbamate stock solution to the buffered
solution in a thermostated vessel (e.g., 25°C).

e At regular time intervals, withdraw aliquots of the reaction mixture.
e Quench the reaction if necessary (e.g., by acidification).

e Analyze the concentration of the remaining carbamate or the appearance of a product using
a suitable analytical technique. For carbaryl, the formation of 1-naphthoxide can be
monitored spectrophotometrically at a wavelength where it exhibits a significant absorbance
shift (red shift) at pH = 10.[9]

o Determine the reaction order and rate constants by plotting the concentration data versus
time. For pseudo-first-order conditions (with a large excess of hydroxide), a plot of
In[Carbamate] versus time will be linear.

Protocol 3: Determination of Gas-Phase Rate Constants
for OH Radical Reactions

This protocol describes a relative rate method for determining the rate constants of OH radical
reactions with carbamates.

Materials:
e Environmental chamber (e.g., Teflon bag)
e Source of OH radicals (e.g., photolysis of H202)

o Carbamate of interest
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» Reference compound with a known OH reaction rate constant (e.g., n-hexane)
e Gas chromatograph (GC) with a suitable detector (e.g., FID or MS)
Procedure:

 Introduce known concentrations of the carbamate and the reference compound into the
environmental chamber.

e Generate OH radicals within the chamber.

» Monitor the concentrations of the carbamate and the reference compound over time using
GC.

e The relative rate constant is determined from the following relationship:
In([Carbamate]to/[Carbamate]t) = (k_carbamate/k_reference) * In([Reference]to/[Referencel]t),
where k is the rate constant and t is time.

e The absolute rate constant for the carbamate can be calculated using the known rate
constant of the reference compound.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and logical relationships for the discussed reaction mechanisms.

Base-Catalyzed Hydrolysis

Ethyl Dimethylcarbamate @ Tetrahedral Anionic Intermediate Dimethylamine + Ethanol + Carbonate

Acid-Catalyzed Hydrolysis

"
Ethyl Dimethylcarbamate 2l Protonated Carbamate Eh20) Tetrahedral Intermediate Dimethylamine + Ethanol + H*
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Click to download full resolution via product page

Caption: Acid- and base-catalyzed hydrolysis pathways of ethyl dimethylcarbamate.

Ethyl Dimethylcarbamate

Step 1 (Rate-determining)

Six-Membered Cyclic
Transition State

N,N-Dimethylcarbamic Acid + Ethylene

Step 2 (Fast)

Four-Membered Cyclic
Transition State

Dimethylamine + CO:z + Ethylene

Click to download full resolution via product page

Caption: Two-step gas-phase pyrolysis mechanism of ethyl dimethylcarbamate.
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Caption: Primary synthesis routes for ethyl dimethylcarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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